molecular formula C17H23NO7 B12805808 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- CAS No. 72562-60-8

3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl-

Cat. No.: B12805808
CAS No.: 72562-60-8
M. Wt: 353.4 g/mol
InChI Key: DCHRBABQISIBTJ-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

The synthesis of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the precursor compounds, which are then subjected to cyclization reactions to form the desired crown ether structure. Common reagents used in these reactions include dipicolinic acid and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Chemical Reactions Analysis

3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- undergoes several types of chemical reactions, including:

Scientific Research Applications

3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- involves its ability to form stable complexes with cations. The ether groups in the compound’s structure create a cavity that can encapsulate cations, facilitating their transport and stabilization. This property is particularly useful in applications such as ion transport and catalysis .

Comparison with Similar Compounds

Similar compounds to 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- include other crown ethers such as:

Properties

CAS No.

72562-60-8

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

8,10-dimethyl-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione

InChI

InChI=1S/C17H23NO7/c1-12-10-21-6-8-23-16(19)14-4-3-5-15(18-14)17(20)24-9-7-22-11-13(2)25-12/h3-5,12-13H,6-11H2,1-2H3

InChI Key

DCHRBABQISIBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCOC(=O)C2=NC(=CC=C2)C(=O)OCCOCC(O1)C

Origin of Product

United States

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